Pénicilloate

Vue d'ensemble

Description

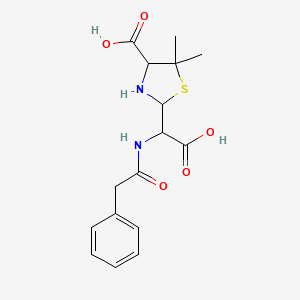

This product is a penicilloic acid with the N-acyl group phenylacetyl as side-chain. In alkaline medium, 5R,6R-Benzylpenicilloic acid epimerizes slowly to 5S,6R-benzylpenicilloic acid until equilibrium.

Applications De Recherche Scientifique

Médecine : Propriétés antibiotiques

Pénicilloate : est un dérivé de la pénicilline et partage ses propriétés antibiotiques. Il est utilisé dans le développement des antibiotiques β-lactamines, qui sont essentiels pour lutter contre les infections bactériennes {svg_1}. L'étude de l'action du this compound aide à comprendre la résistance aux médicaments et à développer de nouveaux antibiotiques plus efficaces contre les souches résistantes.

Allergie et immunologie : Réactions d'hypersensibilité

La recherche sur le this compound implique également l'étude de son rôle dans les réactions d'hypersensibilité. En tant que déterminant antigénique majeur de l'hypersensibilité à la pénicilline, le this compound interagit avec les protéines pour déclencher des réponses immunitaires, ce qui est important pour comprendre les réactions allergiques et développer des médicaments plus sûrs {svg_2}.

Sciences de l'environnement : Bioremédiation

En sciences de l'environnement, la structure chimique du this compound est étudiée pour son potentiel en biorémédiation. Sa capacité à se lier aux contaminants peut être utilisée pour développer des méthodes de nettoyage des polluants environnementaux {svg_3}.

Biotechnologie : Synthèse microbienne

Le this compound est utilisé dans la recherche en biotechnologie pour explorer la synthèse microbienne des antibiotiques. Comprendre sa voie de biosynthèse dans les micro-organismes comme Penicillium chrysogenum peut conduire à des méthodes de production plus efficaces pour les antibiotiques et autres composés précieux {svg_4}.

Recherche agricole : Contrôle des maladies

En agriculture, les propriétés antibiotiques du this compound sont étudiées pour contrôler les maladies des plantes. Son efficacité contre les agents pathogènes bactériens peut conduire au développement de nouvelles stratégies de protection des plantes et améliorer les rendements des cultures {svg_5}.

Industrie alimentaire : Conservation et sécurité

L'industrie alimentaire bénéficie des recherches sur le this compound grâce à son application dans la conservation des aliments. Ses propriétés antimicrobiennes peuvent aider à prolonger la durée de conservation des produits alimentaires et à garantir la sécurité alimentaire {svg_6}.

Recherche chimique : Analyse structurale

La recherche chimique sur le this compound implique l'analyse de ses propriétés chimiques et de ses réactions. Ces connaissances sont essentielles pour synthétiser de nouveaux composés ayant des propriétés similaires ou améliorées pour diverses applications {svg_7}.

Nanotechnologie : Systèmes d'administration de médicaments

Enfin, dans le domaine de la nanotechnologie, le this compound est étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments. Sa structure pourrait être utilisée pour concevoir des nanoparticules capables de délivrer efficacement des médicaments à des cibles spécifiques dans l'organisme {svg_8}.

Activité Biologique

Penicilloate, a derivative of penicillin, is primarily recognized for its role in allergy testing and its implications in antibiotic therapy. This article explores the biological activity of penicilloate, focusing on its use in clinical settings, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Penicilloate

Penicilloate is formed when penicillin undergoes hydrolysis. It serves as a minor determinant in the diagnosis of penicillin allergies. The compound is crucial for skin testing protocols that help identify patients with true penicillin allergies versus those who have been incorrectly labeled as allergic.

Penicilloate functions as an immunogenic compound that can elicit an allergic response in sensitized individuals. The biological activity is primarily characterized by its ability to bind to IgE antibodies on mast cells and basophils, leading to degranulation and the release of histamine and other inflammatory mediators.

Allergy Testing

Penicilloate is used in skin testing to determine sensitivity to penicillin. A study involving 348 subjects demonstrated that skin tests using penicilloate resulted in a 17.2% positive response rate, indicating its effectiveness in identifying allergic reactions to penicillin derivatives .

Table 1: Skin Test Results with Penicilloate

| Test Type | Total Subjects | Positive Reactions | Percentage (%) |

|---|---|---|---|

| Penicillin Skin Test | 348 | 60 | 17.2 |

| Amoxicillin Challenge (Negative) | 215 | 11 | 5.1 |

Research Findings

Recent studies have focused on the implications of mislabeling penicillin allergies and the role of penicilloate in de-labeling efforts. A narrative review highlighted that many patients labeled as penicillin allergic do not have true allergies, which can lead to inappropriate antibiotic use and increased rates of multidrug-resistant infections .

Case Study: De-labeling Penicillin Allergy

A cohort study examined the outcomes of patients undergoing skin testing followed by oral challenges with amoxicillin. The study found that patients who underwent de-labeling had significantly lower rates of adverse events related to antibiotic therapy compared to those who remained labeled allergic .

Safety Profile

The safety profile of penicilloate during skin testing has been documented, showing a low incidence of adverse reactions. In the aforementioned study, only 1.1% experienced mild adverse reactions during skin testing, and the delayed reaction rate was minimal (0.9%) following amoxicillin challenges .

Propriétés

IUPAC Name |

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYWNSXLUZRKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031726 | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-98-2, 11039-68-2 | |

| Record name | Benzylpenicilloic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpenicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.